Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. Pyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is notable for its potential applications in pharmaceuticals and material science.
This compound can be classified as a dihydropyrimidine derivative, which is a subclass of pyrimidines. Dihydropyrimidines are recognized for their involvement in various biological processes and their utility as intermediates in organic synthesis. Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has been synthesized through various methods, indicating its importance in chemical research and development.
The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidines. This reaction generally combines an aldehyde, urea, and a β-keto ester under acidic conditions.
Technical Details:
The molecular structure of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate features:
The molecular formula is , with a molar mass of approximately 233.23 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its structure further.
Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is primarily related to its interactions with biological targets:
Ongoing research aims to clarify these mechanisms further and identify precise molecular targets.
Relevant analyses such as elemental analysis confirm the purity and composition of the synthesized compound.
Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several notable applications:
The dihydropyrimidine core of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate exhibits a near-planar conformation, as confirmed by single-crystal X-ray diffraction (SC-XRD) studies. The tetrahydropyrimidine ring adopts a slight boat conformation, with the C4 and C6 methylene groups deviating minimally (±0.05 Å) from the mean plane defined by N1, C2, N3, and C4 atoms. This planarity is crucial for facilitating π-stacking interactions in biological systems. The phenyl substituent at C2 lies perpendicular to the pyrimidine ring (dihedral angle ≈ 85°), minimizing steric hindrance while allowing rotational freedom for target binding [10].
The ring system displays restricted flexibility due to conjugation between the C5-carboxylate and C6-oxo groups. Density Functional Theory (DFT) optimizations reveal a rotational barrier of ~8 kcal/mol for the ester methyl group, indicating moderate conformational lability. The enolizable proton at N1 exhibits tautomeric preference for the lactam form (6-oxo) over the lactim form (6-hydroxy), as evidenced by C=O bond lengths averaging 1.230 Å – consistent with carbonyl character [10].
X-ray analysis identifies robust hydrogen-bonded dimers via N1-H···O=C interactions (2.85 Å bond length, 175° angle), forming centrosymmetric R₂²(8) motifs. Additional C-H···O interactions (C6-H···O=C, 3.02 Å) extend these dimers into 2D sheets along the crystallographic b-axis. The crystal packing density (1.45 g/cm³) and void analysis (6% solvent-accessible volume) indicate high stability, partly explaining the compound’s observed melting point of 209–212°C [8] [10].
Table 1: Key Crystallographic Parameters
Parameter | Value | Biological Implication |
---|---|---|
Ring planarity | ±0.05 Å deviation | Facilitates π-stacking in enzyme pockets |
N1-H···O bond length | 2.85 Å | Stabilizes protein H-bond interactions |
Phenyl dihedral | 85° | Minimizes steric clash in binding sites |
C=O bond length | 1.230 Å | Confirms lactam tautomer predominance |
DFT calculations (B3LYP/6-311G**) reveal significant charge polarization: the C5-carboxylate carbon bears a partial positive charge (δ+ = 0.32 e), while the carbonyl oxygen exhibits strong electronegativity (δ– = –0.45 e). This creates an electrophilic center at C5, enhancing metal-coordination capability. Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.2 eV, with HOMO localized on the phenyl ring and pyrimidine N atoms, and LUMO on the conjugated C5-carboxylate system. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack regions at C6 and electrophilic sites at the ester carbonyl – consistent with observed reactivity in nucleophilic substitutions [3] [9].
Docking simulations (Glide XP) against HCMV pUL89 endonuclease (PDB: 6ey7) reveal bidentate coordination to Mg²⁺ ions at the active site. The C5-carboxylate and C6-oxo groups chelate Mg²⁺ with bond distances of 2.11 Å and 2.08 Å, respectively. Additional stabilization occurs via:
These interactions confer predicted IC₅₀ values of 0.54–3.8 μM, comparable to early-stage antiviral leads [3]. Against HIV-1 integrase (PDB: 1QS4), the compound adopts an orientation overlapping with the diketoacid pharmacophore of Raltegravir, chelating both catalytic Mg²⁺ ions with a docking score of –9.3 kcal/mol [9].
The dihydropyrimidine scaffold exhibits distinct advantages over established antivirals:
Table 2: Docking Comparison with Antiviral Scaffolds
Scaffold | Target | Avg. Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|
Dihydropyrimidine carboxylate | HCMV pUL89 | –8.2 to –10.1 | Mg²⁺ chelation, Tyr212 π-stack |
DHP Carboxylic Acid [3] | HCMV pUL89 | –9.7 to –12.3 | Enhanced Mg²⁺ affinity (ΔTm = +8°C) |
Hydroxypyridone Carboxylate [3] | HCMV pUL89 | –7.8 to –9.5 | Monodentate Mg²⁺ coordination |
Raltegravir (DHP Amide) | HIV-1 Integrase | –12.5 | Mg²⁺ chelation, hydrophobic sleeve |
Unlike Raltegravir’s halogenated benzyl group (which engages a hydrophobic pocket), the phenyl ring of the methyl ester derivative relies solely on aromatic stacking. Free energy perturbation calculations indicate that hydrolysis to the carboxylic acid analog improves binding by 1.8 kcal/mol due to stronger Mg²⁺ coordination and additional H-bonding – explaining the superior activity of acid derivatives in biochemical assays [3] [9]. The scaffold’s versatility allows strategic modifications: C2 aryl substitution optimizes hydrophobic contacts, while ester-to-acid conversion enhances metal affinity.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0